6-Amino-2-methoxypyrimidin-4-ol
Overview
Description
6-Amino-2-methoxypyrimidin-4-ol is a heterocyclic organic compound with the molecular formula C5H7N3O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-methoxypyrimidin-4-ol typically involves the following steps:
Condensation Reaction: Starting with o-methyl isourea salt and cyanoacetate, the reaction proceeds through condensation, methylation, and self-cyclization to form the pyrimidine ring.
Methoxylation: The intermediate product undergoes methoxylation using methanol and sodium hydroxide to introduce the methoxy group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing reaction conditions to improve yield and selectivity while minimizing environmental impact. This includes using green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-methoxypyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
6-Amino-2-methoxypyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including heterocyclic compounds and natural products.
Biological Studies: Researchers use it to study enzyme interactions and metabolic pathways involving pyrimidine derivatives.
Industrial Applications: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-2-methoxypyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target enzymes, leading to changes in enzyme activity and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Similar in structure but lacks the methoxy group at the 2-position.
4-Amino-2,6-dimethoxypyrimidine: Contains additional methoxy groups, leading to different chemical properties and reactivity.
Uniqueness
6-Amino-2-methoxypyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
4-amino-2-methoxy-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLXSZNYIJKRDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=O)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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